2,2-Diisobutyl-1,3-propanediol
Overview
Description
2,2-Diisobutyl-1,3-propanediol is an organic compound with the chemical formula C11H24O2 and a molecular weight of 188.31 g/mol . It is a colorless to pale yellow liquid with a sweet taste and aroma . This compound is known for its versatility and is used in various industrial applications, including as a solvent, thickening agent, and viscosity regulator .
Mechanism of Action
Mode of Action
It’s known that it’s often used in organic synthesis as a solvent, thickener, and viscosity regulator .
Biochemical Pathways
It’s widely used in the preparation of polyurethanes, coatings, adhesives, and inks , suggesting it may interact with biochemical pathways related to these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Diisobutyl-1,3-propanediol typically involves the hydrogenation of isobutene. The specific reaction steps are as follows:
- Isobutylene reacts with hydrogen in the presence of a catalyst to form 2,2-diisobutyl-1-propanol .
- Further hydrogenation of 2,2-diisobutyl-1-propanol yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Catalytic hydrogenation of isobutene under controlled temperature and pressure conditions.
- Purification of the product through distillation and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diisobutyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2,2-Diisobutyl-1,3-propanediol has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological buffers and as a stabilizing agent for enzymes.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and inks
Comparison with Similar Compounds
- 2,2-Dibutyl-1,3-propanediol
- 2,2-Dimethyl-1,3-propanediol
- 2-Butyl-2-ethyl-1,3-propanediol
- 2,2,4-Trimethyl-1,3-pentanediol
Comparison:
- Compared to 2,2-Dibutyl-1,3-propanediol , it has a different branching pattern, affecting its solubility and reactivity.
2,2-Diisobutyl-1,3-propanediol: is unique due to its specific molecular structure, which imparts distinct physical and chemical properties.
2,2-Dimethyl-1,3-propanediol: has smaller alkyl groups, resulting in different steric and electronic effects.
2-Butyl-2-ethyl-1,3-propanediol: and 2,2,4-Trimethyl-1,3-pentanediol have different alkyl substitutions, leading to variations in their applications and reactivity.
Properties
IUPAC Name |
2,2-bis(2-methylpropyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398392 | |
Record name | 2,2-Diisobutyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-96-3 | |
Record name | 2,2-Diisobutyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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